1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone
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Overview
Description
1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone is a complex organic compound that features both an isoindoline and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of an isoindoline derivative with a fluorinated pyridine under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its application, such as inhibiting microbial growth or modulating cellular processes in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroisoindol-2-yl-(4-methylpyridin-2-yl)methanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1,3-Dihydroisoindol-2-yl-(5-chloro-4-methylpyridin-2-yl)methanone: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties.
Uniqueness
1,3-Dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone is unique due to the presence of the fluorine atom, which can enhance its stability and biological activity. Fluorine atoms often increase the lipophilicity of compounds, improving their ability to cross cell membranes and interact with biological targets.
Properties
IUPAC Name |
1,3-dihydroisoindol-2-yl-(5-fluoro-4-methylpyridin-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c1-10-6-14(17-7-13(10)16)15(19)18-8-11-4-2-3-5-12(11)9-18/h2-7H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKBGTDCTYJLCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)N2CC3=CC=CC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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